Benzothiazole, 6-amino-2-isopropoxy

Description

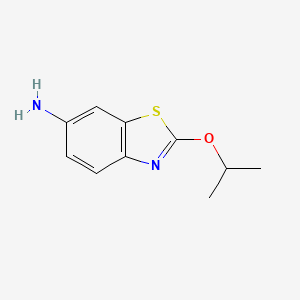

6-Amino-2-isopropoxy benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 6 and an isopropoxy group at position 2. Benzothiazoles are characterized by a fused benzene and thiazole ring, with substitutions significantly influencing their physicochemical and pharmacological properties. For example, 1,3-benzothiazole-6-amine (CAS RN 95-16-9) has a boiling point of 231°C, melting point of 2°C, and density of 1.246 g/cm³, suggesting that substitutions like isopropoxy may alter solubility and stability .

Properties

CAS No. |

5407-56-7 |

|---|---|

Molecular Formula |

C10H12N2OS |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-propan-2-yloxy-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C10H12N2OS/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3 |

InChI Key |

UFARFOGOSPBRJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC2=C(S1)C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 6-Substituted Benzothiazoles

Benzothiazoles are commonly synthesized by cyclization reactions involving substituted anilines and thiocyanate sources, often catalyzed by halogens or acids. The 6-amino group is typically introduced either by starting with appropriately substituted anilines or by post-synthetic functional group transformations. The 2-isopropoxy substitution is generally introduced via nucleophilic substitution or cross-coupling reactions on 2-halo-benzothiazole intermediates.

Synthesis via Cyclization of Substituted Anilines with Ammonium Thiocyanate

One classical method involves the reaction of 6-amino-2-hydroxyaniline derivatives with ammonium thiocyanate in acidic medium, often catalyzed by bromine, to form the benzothiazole ring system. The isopropoxy group at the 2-position can be introduced by alkylation of the 2-hydroxy group prior to cyclization or by substitution after ring formation.

- Procedure Summary :

- Substituted aniline (bearing 6-amino group) is dissolved in acetic acid.

- Ammonium thiocyanate is added.

- Bromine is added slowly at low temperature (0–10°C) to catalyze cyclization.

- The reaction mixture is stirred, then poured into water to precipitate the product.

- Purification is done by recrystallization from ethanol or benzene:ethanol mixtures.

This method yields benzothiazole derivatives with good purity and moderate to high yields (~70-75%).

Alkylation to Introduce the 2-Isopropoxy Substituent

The 2-isopropoxy group is introduced by nucleophilic substitution of the 2-hydroxy benzothiazole intermediate with isopropyl halides (e.g., isopropyl bromide) under basic conditions.

- Typical Conditions :

- 2-Hydroxybenzothiazole derivative is dissolved in dry acetone.

- Potassium carbonate is added as a base.

- Isopropyl bromide is added dropwise.

- The mixture is irradiated or refluxed for a short period (minutes to hours).

- The reaction is neutralized and extracted with organic solvents.

- Purification by column chromatography or recrystallization.

This method is efficient and yields high purity 2-isopropoxy derivatives.

Suzuki Cross-Coupling Method for 2-Substituted Benzothiazoles

An advanced method involves Pd(0)-catalyzed Suzuki cross-coupling reactions starting from 2-bromo-6-aminobenzothiazole and isopropoxy-substituted arylboronic acids or esters.

This method offers versatility for introducing various substituents at the 2-position, including isopropoxy groups, with good control over regioselectivity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with NH4SCN & Br2 | 6-Amino-2-hydroxyaniline | NH4SCN, Br2, Acetic acid, 0–10°C | 70–75 | Simple, well-established | Requires careful temperature control |

| Alkylation of 2-hydroxybenzothiazole | 2-Hydroxybenzothiazole, Isopropyl bromide | K2CO3, dry acetone, reflux/irradiation | 65–85 | Direct introduction of isopropoxy | Requires pure intermediate |

| Suzuki Cross-Coupling | 2-Bromo-6-aminobenzothiazole, arylboronic ester | Pd(0) catalyst, base, acyl protection of amino group | 40–80 | Versatile, good regioselectivity | Requires catalyst, protection step |

Research Findings and Optimization Notes

- Protection of the amino group (e.g., via acylation) prior to Suzuki coupling significantly improves yields by preventing amino group interference with the Pd catalyst.

- Alkylation reactions benefit from microwave or sonication irradiation to reduce reaction times and improve yields.

- The cyclization reaction is sensitive to temperature; maintaining low temperatures during bromine addition is critical to avoid side reactions and obtain high purity products.

- Purification is typically achieved by recrystallization or column chromatography, with solvents chosen based on solubility profiles (e.g., ethanol, benzene:ethanol mixtures).

- The choice of base and solvent in alkylation steps affects the selectivity and yield; potassium carbonate in dry acetone is commonly preferred.

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 6-amino-2-isopropoxy, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions typically target the nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

Benzothiazole, 6-amino-2-isopropoxy, has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of benzothiazole, 6-amino-2-isopropoxy, involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

(i) 2-Amino-6-trifluoromethoxy Benzothiazole

This derivative replaces the isopropoxy group with a trifluoromethoxy substituent. The electron-withdrawing trifluoromethoxy group enhances anticonvulsant activity by modulating interactions with excitatory amino acid receptors, as demonstrated in rodent seizure models .

(ii) 2-(4-Aminophenyl) Benzothiazole

Substitution with a 4-aminophenyl group at position 2 introduces planar aromaticity, improving binding to sulfonamide targets. Structure-activity relationship (SAR) studies show that para-substitution (vs. meta) optimizes activity in benzenesulfonamide derivatives .

(iii) 6-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazole

This multitargeted ligand incorporates a dihydroisoquinolinyl-propoxy chain, enabling dual inhibition of cardiac sodium channels and antiarrhythmic activity. The extended alkyl chain enhances lipophilicity and target engagement .

Substituent Effects on Bioactivity

- Electron-donating groups (e.g., isopropoxy) : Increase solubility but may reduce receptor binding affinity compared to electron-withdrawing groups (e.g., trifluoromethoxy) .

- Positional effects: Amino groups at position 6 (vs. phenyl-substituted derivatives at position 2) may favor interactions with polar residues in enzyme active sites .

Comparison with Heterocyclic Derivatives

Benzisoxazole

Benzisoxazole (C₇H₅NO) shares a fused benzene ring but replaces sulfur with oxygen and nitrogen. Its derivatives exhibit anti-inflammatory, antibacterial, and neuroleptic activities. Unlike benzothiazoles, benzisoxazole’s lower aromatic stability allows easier functionalization at reactive sites .

Benzotriazole

Benzotriazoles, with three adjacent nitrogen atoms, are used in nucleoside synthesis (e.g., ribosylation reactions). Their planar structure facilitates intercalation into DNA, contrasting with benzothiazoles’ preference for enzyme inhibition .

Anticonvulsant and Neuropharmacological Effects

- 2-Amino-6-trifluoromethoxy benzothiazole reduces seizure duration by 60% in murine models via glutamate receptor antagonism .

- 6-Amino-2-isopropoxy benzothiazole’s alkoxy group may limit CNS penetration compared to trifluoromethoxy analogues, suggesting tailored applications in peripheral targets.

Physicochemical Data (Table 1)

*BT = Benzothiazole

Biological Activity

Benzothiazole, 6-amino-2-isopropoxy is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects, synthesis methods, and relevant research findings.

Structural Characteristics

Benzothiazole, 6-amino-2-isopropoxy features a benzene ring fused with a thiazole ring, with an amino group at the 6-position and an isopropoxy substituent at the 2-position. These structural characteristics suggest potential biological activities similar to other benzothiazole derivatives, which have been extensively studied for their pharmacological effects.

Pharmacological Potential

-

Antimicrobial Activity :

- Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds in this class can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 25 to 200 µg/mL .

- Specific derivatives have demonstrated significant inhibition of E. coli dihydroorotase, an enzyme crucial for pyrimidine synthesis, suggesting that benzothiazole derivatives may serve as effective enzyme inhibitors .

-

Anticancer Properties :

- Various studies have explored the anticancer activities of benzothiazole derivatives. For instance, novel compounds have been tested against colon (HCT-116), breast (MCF-7), and liver cancer cell lines, showing promising cytotoxic effects .

- The inhibition of key enzymes involved in cancer progression (e.g., PI3Kγ) has been documented, indicating potential therapeutic applications in oncology .

- Antiparasitic Activity :

Synthesis Methods

The synthesis of benzothiazole, 6-amino-2-isopropoxy can be approached through various chemical reactions involving precursors that contain the benzothiazole scaffold. The following table summarizes some common synthetic strategies:

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated a series of benzothiazole compounds for their antimicrobial efficacy against various pathogens. The results indicated that certain compounds had high antibacterial activity while others showed moderate antifungal effects. This highlights the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of novel benzothiazole-piperazine compounds on cancer cell lines. The findings revealed significant antiproliferative activity against several types of cancer cells, suggesting that these derivatives could be further developed into therapeutic agents .

- Antiparasitic Activity Evaluation : Research investigating the antiparasitic effects of modified benzothiazoles demonstrated varying degrees of effectiveness against different protozoan species. The study emphasized that structural alterations at specific positions greatly influenced the activity profiles of these compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce substituents at the 2-position of benzothiazole derivatives like 6-amino-2-isopropoxy benzothiazole?

- Methodological Answer : Synthesis typically involves one-pot or sequential multistep approaches for C-2 functionalization. For example, the 2-isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol under reflux with catalysts like K₂CO₃ or FeCl₃. Post-functionalization of the 6-amino group may involve diazotization or coupling reactions to enhance bioactivity .

Q. How do structural features of 6-amino-2-isopropoxy benzothiazole influence its pharmacological potential?

- Methodological Answer : The 2-isopropoxy group enhances hydrophobicity, improving membrane permeability, while the 6-amino group allows for hydrogen bonding with biological targets. Computational tools (e.g., molecular docking) can validate interactions with enzymes like HIV protease or cancer-related kinases. Structural analogs show activity against SKRB-3 breast cancer and SW620 colon cancer cells .

Q. What in vitro assays are used to screen antimicrobial activity of benzothiazole derivatives?

- Methodological Answer : Standardized protocols include:

- Broth microdilution against ATCC strains (e.g., Staphylococcus aureus, Escherichia coli) to determine MIC (Minimum Inhibitory Concentration).

- Zone-of-inhibition assays on agar plates for preliminary screening.

- Synergy testing with commercial antibiotics (e.g., ciprofloxacin) to assess combinatorial effects .

Advanced Research Questions

Q. How can group-based QSAR (GQSAR) models optimize benzothiazole derivatives for anticancer activity?

- Methodological Answer :

Fragment the molecule into R1 (2-isopropoxy) and R2 (6-amino) regions.

Use multiple linear regression to correlate fragment descriptors (e.g., hydrophobicity, electronic parameters) with bioactivity data (e.g., IC₅₀ against HepG2 hepatic carcinoma).

Validate models via leave-one-out cross-validation; hydrophobic R1 groups often enhance activity .

Q. What experimental approaches resolve contradictions in reported anti-inflammatory vs. pro-oxidant effects of benzothiazoles?

- Methodological Answer :

- Dose-response profiling : Test ROS (Reactive Oxygen Species) levels (H₂O₂, O₂⁻) and lipid peroxidation (MDA content) across concentrations.

- Pathway-specific assays : Measure NF-κB inhibition (anti-inflammatory) alongside SOD/CAT enzyme activity (antioxidant) in parallel experiments.

- Gene expression analysis : Use qPCR to assess dual roles in ROS metabolism (e.g., RrSOD, RrCAT upregulation) .

Q. How can mechanistic studies elucidate the role of benzothiazoles in modulating the phenylpropanoid pathway?

- Methodological Answer :

- Quantify phenylpropanoid metabolites (lignin, flavonoids) via HPLC-MS.

- Monitor enzyme kinetics (e.g., PAL, C4H, 4CL) in treated vs. control samples.

- Use RNA-seq to identify upregulated genes (e.g., RrPAL, Rr4CL) linked to disease resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.